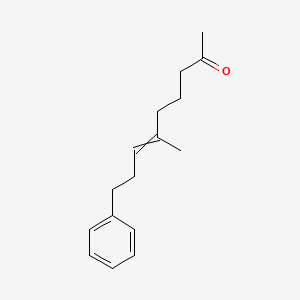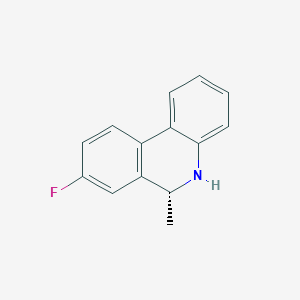
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 6th position on the phenanthridine ring, which is a tricyclic aromatic system. The stereochemistry at the 6th position is specified as (6R), indicating the configuration of the substituent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine typically involves multi-step organic reactions. One common approach is the fluorination of a precursor phenanthridine compound, followed by the introduction of the methyl group at the 6th position. The stereochemistry is controlled through the use of chiral catalysts or reagents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthridine quinones, while reduction can produce fully saturated phenanthridine derivatives.
Aplicaciones Científicas De Investigación
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The methyl group at the 6th position influences the compound’s lipophilicity and membrane permeability. These structural features contribute to its biological activity and potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(6S)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine: The enantiomer of the compound with (6S) configuration.
8-Fluoro-5,6-dihydrophenanthridine: Lacks the methyl group at the 6th position.
6-Methyl-5,6-dihydrophenanthridine: Lacks the fluorine atom at the 8th position.
Uniqueness
(6R)-8-Fluoro-6-methyl-5,6-dihydrophenanthridine is unique due to its specific stereochemistry and the presence of both fluorine and methyl substituents. These features enhance its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
850859-18-6 |
|---|---|
Fórmula molecular |
C14H12FN |
Peso molecular |
213.25 g/mol |
Nombre IUPAC |
(6R)-8-fluoro-6-methyl-5,6-dihydrophenanthridine |
InChI |
InChI=1S/C14H12FN/c1-9-13-8-10(15)6-7-11(13)12-4-2-3-5-14(12)16-9/h2-9,16H,1H3/t9-/m1/s1 |
Clave InChI |
GGJXKGIBRDJAPV-SECBINFHSA-N |
SMILES isomérico |
C[C@@H]1C2=C(C=CC(=C2)F)C3=CC=CC=C3N1 |
SMILES canónico |
CC1C2=C(C=CC(=C2)F)C3=CC=CC=C3N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-{4-[(6-Bromohexyl)oxy]phenyl}-2-(4-butoxyphenyl)diazene](/img/structure/B14178383.png)

![3-[8-(2,6-Dimethylanilino)imidazo[1,5-a]pyrazin-5-yl]phenol](/img/structure/B14178392.png)
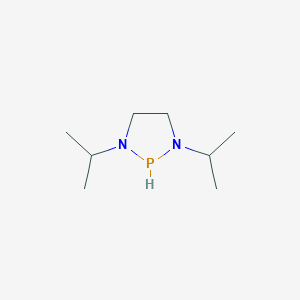
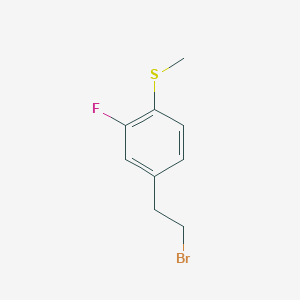
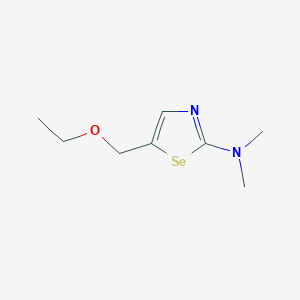
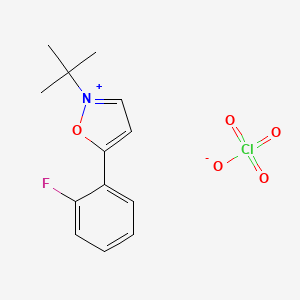

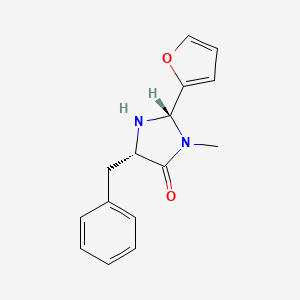
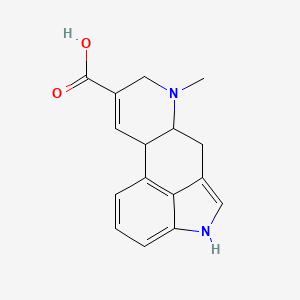
![Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-](/img/structure/B14178448.png)
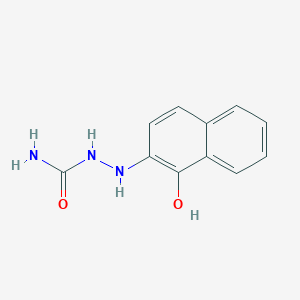
![4-[4-(Triphenylethenyl)phenyl]morpholine](/img/structure/B14178453.png)
